molecular formula C8H8ClNO2 B1589745 Methyl 2-chloro-5-methylnicotinate CAS No. 65169-43-9

Methyl 2-chloro-5-methylnicotinate

Cat. No. B1589745
CAS RN: 65169-43-9
M. Wt: 185.61 g/mol
InChI Key: FOKUGIKLNXFRTI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methylnicotinate (M2CMN) is an organic compound with the chemical formula C7H7ClN2O2. It is a derivative of the nicotinic acid family, and is used in various scientific research applications, including biochemical and physiological experiments. M2CMN is an important compound for research, as it is relatively non-toxic and has a wide range of applications.

Scientific Research Applications

Synthesis and Manufacturing Improvement

  • Methyl 2-chloro-5-methylnicotinate plays a role in the synthesis of certain medical compounds. For instance, it has been used in the development of an efficient route for manufacturing key intermediates in the preparation of P2Y12 antagonists, which are important in the treatment of thrombosis. The process enhancements led to significant improvements in yield and purity, facilitating the clinical development of these compounds (Bell et al., 2012).

Chemical Reactions and Biological Stability

  • Methyl 2-chloro-5-methylnicotinate undergoes various chemical reactions that are significant in synthetic chemistry. It has been used in the preparation of pyridine acid and AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlighting its role in the synthesis of pharmacologically relevant compounds (Andersen et al., 2013). Additionally, its stability in aqueous solutions has been investigated, showing its potential for use in various clinical applications without significant degradation over time (Ross & Katzman, 2008).

Application in Plant Growth Regulation

  • Research has been conducted on the physiological activity of methyl 2-chloro-5-methylnicotinate and related compounds in plant growth regulation. This research contributes to the understanding of how various chemical substitutions, such as chloro- and methyl-substitutions, impact the growth-promoting activities of these compounds (Pybus et al., 1959).

Environmental and Agricultural Applications

  • Methyl 2-chloro-5-methylnicotinate has been studied for its potential in environmental and agricultural applications. For instance, its derivatives have been investigated for their photochemical isomerization and antimicrobial activity, which can be relevant in the development of new agricultural chemicals (Gangadasu et al., 2009). Additionally, its structural isomers and related compounds have been evaluated for mutagenic activities, highlighting the importance of understanding the environmental impact of such chemicals (Kamoshita et al., 2010).

Chemical Structure and Coordination Compounds

  • The structural diversity of coordination assemblies involving methyl 2-chloro-5-methylnicotinate has been explored. These studies provide insights into the synthesis of coordination complexes and their potential applications in various fields, including materials science and catalysis (Li et al., 2014).

Safety Evaluation

  • The safety of methyl 2-chloro-5-methylnicotinate and related compounds has been assessed, particularly in their use as biocides for processing coatings and paper products. Such evaluations are crucial for ensuring consumer safety and for regulatory compliance (Flavourings, 2010).

properties

IUPAC Name

methyl 2-chloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKUGIKLNXFRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469797
Record name Methyl 2-chloro-5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-methylnicotinate

CAS RN

65169-43-9
Record name Methyl 2-chloro-5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Cyano-4-(N,N-dimethylamino)-1-methoxycarbonyl-3-methyl-1,3-butadiene (33.6 g, 0.173 mol) prepared in a manner analogous to that described in Example 1(i) above was suspended in 1,2-dichloroethane (330 ml) and heated to 50° C. with stirring whereupon a steady stream of hydrogen chloride was passed through the mixture. After 21/4 hours, the clear solution was concentrated. The residue was dissolved in water and this solution was extracted with dichloromethane (3×100 ml). The pooled organic layers were dried with sodium sulphate and evaporated. Crystallisation of the residue from petrol yielded colourless crystals of 2-chloro-5-methylnicotinic acid methyl ester (30.0g, 93.4% of theoretical yield) with m.pt. 31° C.-33° C.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
330 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-bromo-2-chloronicotinate (1.05 g, 4.19 mmol), K3PO4 (2.95 g, 13.90 mmol), methylboronic acid (0.32 g, 5.26 mmol) and tricyclohexylphosphine (0.11 g, 0.39 mmol) in toluene/water (16 ml/0.8 ml) under nitrogen atmosphere was added Pd(OAc)2 (0.04 g, 0.18 mmol). The mixture was heated at 100° C. overnight under nitrogen atmosphere. The reaction mixture was then cooled to room temperature and concentrated in vacuum. Ethyl acetate was added to the residue and this organic layer was washed with water, brine, dried over MgSO4, filtered and the solvent evaporated under vacuum to yield the desired product as a yellow oil. Yield=87%
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
… Methyl 6-Chloro-5-methylnicotinate (31) and Methyl 2-Chloro-5-methylnicotinate (32). These compounds were obtained in 26.7 and 13.8% yields, respectively, from di…
Number of citations: 13 pubs.acs.org
S Kagabu - Synthetic communications, 2006 - Taylor & Francis
… Methyl 2‐chloro‐5‐methylnicotinate (20). A mixture of 19 (620 mg, 3.62 mmol), trifluoroborane‐diethyl ether (4 ml), and dry methanol (10 ml) was heated at reflux temperature for 17 …
Number of citations: 14 www.tandfonline.com
V Khlebnikov, K Patel, X Zhou, MM Reddy, Z Su… - Tetrahedron, 2009 - Elsevier
… To a mixture of methyl 2-chloro-5-methylnicotinate 17 (0.90 g, 4.8 mmol) and NaH (0.38 g, 9.6 mmol, 60% in mineral oil) in anhydrous DMF (10 mL) was added 4′-…
Number of citations: 11 www.sciencedirect.com

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